Isobutyl heptanoate

Description

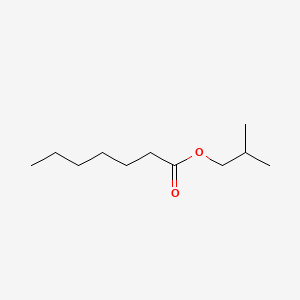

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-11(12)13-9-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJOYVPESRRCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064806 | |

| Record name | Heptanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a green odour | |

| Record name | Isobutyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 to 97.00 °C. @ 12.00 mm Hg | |

| Record name | Isobutyl enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most organic solvents | |

| Record name | Isobutyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8593 (20°) | |

| Record name | Isobutyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-80-8 | |

| Record name | Isobutyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJS6KH0B8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutyl enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

isobutyl heptanoate chemical properties and structure

An In-depth Technical Guide to Isobutyl Heptanoate: Chemical Properties and Structure

Introduction

This compound (CAS 7779-80-8) is a fatty acid ester recognized for its characteristic green, fruity aroma.[1][2] It is classified as a flavoring agent and is utilized in the food and fragrance industries.[1][3] This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, a representative synthesis protocol, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid that is soluble in most organic solvents but insoluble in water.[2][4] Its key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | [1][4][5] |

| Molecular Weight | 186.29 - 186.33 g/mol | [1][4][6] |

| Boiling Point | 208-209 °C at 760 mmHg | [2][4] |

| 95-97 °C at 12 mmHg | [1][2][5] | |

| Density | 0.87 g/cm³ | [4] |

| 0.8593 g/cm³ at 20 °C | [5] | |

| Flash Point | 82.22 - 82.9 °C (180.0 - 181.0 °F) | [3][4][6] |

| Vapor Pressure | 0.219 mmHg at 25 °C | [2] |

| Refractive Index | 1.420 - 1.425 at 20 °C | [2] |

Chemical Structure and Identification

The structure of this compound consists of a heptanoate backbone ester-linked to an isobutyl group.

Caption: Chemical structure of this compound.

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-methylpropyl heptanoate | [1] |

| CAS Number | 7779-80-8 | [1][4][5] |

| SMILES | O=C(OCC(C)C)CCCCCC | [5][6] |

| InChI | 1S/C11H22O2/c1-4-5-6-7-8-11(12)13-9-10(2)3/h10H,4-9H2,1-3H3 | [5][6] |

| Synonyms | Isobutyl heptylate, Isobutyl enanthate, Heptanoic acid, 2-methylpropyl ester | [1][4][5] |

Experimental Protocols

Synthesis via Fischer Esterification

The synthesis of this compound can be achieved via Fischer esterification, a standard method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[7][8] The following protocol is a representative procedure based on established methods for similar esters.[7][9]

Materials:

-

Heptanoic acid

-

Isobutanol (Isobutyl alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[8]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene (optional, for azeotropic removal of water)[8]

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Dean-Stark apparatus (if using azeotropic removal)[8]

Procedure:

-

Reaction Setup: In a round-bottom flask, combine heptanoic acid and a molar excess of isobutanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[9] Maintain reflux for several hours to drive the reaction toward completion. The progress can be monitored by collecting the water byproduct in a Dean-Stark trap.[8]

-

Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.[8][9] Vent the funnel frequently to release CO₂ pressure.

-

Isolation and Drying: Separate the organic layer, which contains the this compound product. Dry the organic layer over an anhydrous drying agent like magnesium sulfate, then filter to remove the solid.[9]

-

Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield pure this compound.[9] The boiling point at 12 mmHg is 95-97 °C.[1][2][5]

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

The synthesized product can be characterized using standard analytical techniques:

-

Infrared (IR) Spectroscopy: To confirm the presence of the ester functional group, indicated by a strong C=O stretching band around 1738 cm⁻¹.[9]

-

Refractive Index: Measurement of the refractive index should align with the literature value (1.420-1.425 at 20 °C) to assess purity.[2][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of 186.29 g/mol .[1][5][6]

Safety and Handling

This compound is a combustible liquid and a skin irritant.[4][6] When heated to decomposition, it can emit acrid smoke and fumes.[4] Standard laboratory safety protocols should be followed.

-

Handling: Use in a well-ventilated area.[10] Avoid contact with skin, eyes, and clothing.[11] Keep away from heat, sparks, and open flames.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[10][11]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[10] The recommended storage temperature is 2-8°C.[6]

-

Toxicity: It is considered to have low toxicity after single ingestion or short-term skin contact.[10]

References

- 1. This compound | C11H22O2 | CID 24516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. This compound, 7779-80-8 [thegoodscentscompany.com]

- 4. iso-Butyl-heptanoate | CAS 7779-80-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 10. download.basf.com [download.basf.com]

- 11. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Synthesis of Isobutyl Heptanoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of isobutyl heptanoate through Fischer esterification, a cornerstone reaction in organic chemistry. This document outlines the chemical principles, experimental procedures, and characterization of the final product, tailored for professionals in research and development.

Introduction

This compound is an ester recognized for its characteristic fruity aroma, finding applications in the flavor and fragrance industries. Beyond its sensory properties, the synthesis of esters like this compound serves as a fundamental model for understanding reaction mechanisms and optimization in organic synthesis, a critical aspect of drug development and material science. The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used method for ester synthesis. This guide will delve into the specifics of reacting heptanoic acid with isobutanol to yield this compound.

Reaction Scheme and Mechanism

The Fischer esterification of heptanoic acid with isobutanol proceeds according to the following reaction scheme:

Heptanoic Acid + Isobutanol ⇌ this compound + Water

The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted to the right. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, isobutanol) or by removing water as it is formed.[1][2] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

The mechanism of the Fischer esterification involves several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by the alcohol: The alcohol (isobutanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Heptanoic Acid | 130.18 | 0.92 | 13.02 g (14.15 mL) | 0.1 |

| Isobutanol | 74.12 | 0.80 | 11.12 g (13.9 mL) | 0.15 |

| Sulfuric Acid (conc.) | 98.08 | 1.84 | ~1 mL | Catalyst |

| Diethyl Ether | - | - | As needed | - |

| 5% Sodium Bicarbonate (aq) | - | - | As needed | - |

| Saturated Sodium Chloride (Brine) | - | - | As needed | - |

| Anhydrous Sodium Sulfate | - | - | As needed | - |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 13.02 g (0.1 mol) of heptanoic acid and 11.12 g (0.15 mol) of isobutanol.

-

Catalyst Addition: While stirring, carefully add approximately 1 mL of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add 50 mL of diethyl ether to dissolve the organic layer.

-

Wash the organic layer sequentially with:

-

50 mL of water.

-

50 mL of 5% aqueous sodium bicarbonate solution (repeat until no more gas evolution is observed).

-

50 mL of saturated aqueous sodium chloride (brine).

-

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at 95-97 °C at 12 mmHg.[3]

-

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₂O₂ |

| Molar Mass | 186.29 g/mol [4] |

| Appearance | Colorless liquid[3] |

| Odor | Fruity, green, herbal[3] |

| Boiling Point | 208 °C (at 760 mmHg), 95-97 °C (at 12 mmHg)[3] |

| Density | 0.859 g/cm³ at 20 °C[5] |

| Refractive Index | 1.420 - 1.425 at 20 °C[3] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is used to determine the number of non-equivalent carbons and their electronic environments.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1735-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[6][7]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of Fischer esterification.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound via Fischer esterification. By following the detailed experimental protocol and utilizing the provided characterization data, researchers and scientists can successfully synthesize and verify this ester. The principles and techniques outlined herein are broadly applicable to the synthesis of other esters, underscoring the importance of this reaction in various fields of chemical science and development.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. This compound, 7779-80-8 [thegoodscentscompany.com]

- 4. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C11H22O2 | CID 24516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Heptanoic acid, 2-methylpropyl ester [webbook.nist.gov]

An In-depth Technical Guide to Isobutyl Heptanoate

This technical guide provides a comprehensive overview of isobutyl heptanoate, a significant compound in the flavor and fragrance industry. The document is tailored for researchers, scientists, and professionals in drug development, presenting key chemical identifiers, physicochemical properties, and generalized experimental protocols.

Chemical Identification

This compound is chemically classified as a fatty acid ester.[1] It is recognized by several identifiers across various chemical databases and regulatory bodies.

| Identifier | Value |

| CAS Number | 7779-80-8[1][2][3][4][5] |

| IUPAC Name | 2-methylpropyl heptanoate[1][3] |

| Synonyms | Heptanoic acid, 2-methylpropyl ester; Isobutyl heptylate; Isobutyl heptoate; 2-Methyl-1-propyl heptanoate[1][3][5] |

| Molecular Formula | C₁₁H₂₂O₂[1][2][3][4] |

| FEMA Number | 2200[1] |

| EINECS Number | 231-940-1[1] |

Physicochemical Properties

This compound is a colorless liquid characterized by a green, fruity odor.[4][6] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Weight | 186.29 g/mol [2] |

| Density | 0.87 g/cm³[4] |

| Boiling Point | 208 °C at 760 mmHg[4] |

| Flash Point | 82.22 °C (180.0 °F) - closed cup[2] |

| Solubility | Soluble in most organic solvents[4] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary and vary by laboratory, this section outlines the general scientific principles and methodologies.

3.1. Synthesis via Fischer Esterification

This compound is typically synthesized through Fischer esterification. This acid-catalyzed reaction involves the condensation of heptanoic acid with isobutanol.

-

Reactants : Heptanoic acid and isobutanol.

-

Catalyst : A strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Procedure :

-

Equimolar amounts of heptanoic acid and isobutanol are mixed in a round-bottom flask.

-

A catalytic amount of strong acid is added.

-

The mixture is heated under reflux. A Dean-Stark apparatus is often used to remove the water produced during the reaction, which drives the equilibrium towards the formation of the ester.

-

Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

-

3.2. Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of this compound are commonly confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[3][7]

-

Objective : To separate this compound from any impurities and to confirm its molecular weight and fragmentation pattern.

-

Methodology :

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography :

-

A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

-

An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities for the stationary phase.

-

-

Mass Spectrometry :

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

In the ion source, the molecules are ionized, typically by electron ionization (EI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint. The NIST WebBook provides reference mass spectral data for this compound.[3][7]

-

-

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: Synthesis of this compound via Fischer Esterification.

Caption: Analytical Workflow for this compound using GC-MS.

References

- 1. This compound | C11H22O2 | CID 24516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 3. Heptanoic acid, 2-methylpropyl ester [webbook.nist.gov]

- 4. iso-Butyl-heptanoate | CAS 7779-80-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Temporary title [webprod.hc-sc.gc.ca]

- 6. butyl heptanoate, 5454-28-4 [thegoodscentscompany.com]

- 7. Heptanoic acid, 2-methylpropyl ester [webbook.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Isobutyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for isobutyl heptanoate. This document outlines predicted spectral data, detailed experimental protocols for acquiring such data, and visual representations of the molecular structure and analytical workflow. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Predicted NMR Spectral Data of this compound

Due to the absence of publicly available, fully assigned experimental datasets at the time of this writing, the following ¹H and ¹³C NMR spectral data for this compound are based on validated prediction models. These predictions provide a reliable estimation of the expected chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in both the isobutyl and the heptanoate moieties of the molecule. The data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Field Strength: 400 MHz)

| Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| H-a | 0.89 | t | 3H | 7.0 |

| H-b | 1.29 | m | 6H | |

| H-c | 1.62 | p | 2H | 7.5 |

| H-d | 2.28 | t | 2H | 7.5 |

| H-e | 3.86 | d | 2H | 6.7 |

| H-f | 1.93 | nonet | 1H | 6.7 |

| H-g | 0.93 | d | 6H | 6.7 |

Abbreviations: t = triplet, m = multiplet, p = pentet, d = doublet, nonet = nonet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Field Strength: 100 MHz)

| Assignment | Chemical Shift (δ) (ppm) |

| C-1 | 14.0 |

| C-2 | 22.5 |

| C-3 | 31.5 |

| C-4 | 25.0 |

| C-5 | 34.4 |

| C-6 | 173.8 |

| C-7 | 70.5 |

| C-8 | 27.8 |

| C-9 | 19.1 |

Experimental Protocols for NMR Analysis

The acquisition of high-quality ¹H and ¹³C NMR spectra is paramount for accurate structural elucidation. The following is a detailed methodology for the NMR analysis of liquid ester samples such as this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity and free from particulate matter. If necessary, filter the sample through a small plug of glass wool or a syringe filter.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and appropriate choice for non-polar esters like this compound as it is an excellent solvent and its residual proton signal does not typically interfere with the analyte signals.

-

Concentration: For ¹H NMR, prepare a solution by dissolving approximately 5-20 mg of the sample in 0.6-0.8 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS is chemically inert and its signal is defined as 0.00 ppm.

-

NMR Tube: Transfer the prepared solution into a clean, dry, and unscratched 5 mm NMR tube. Ensure the sample height is adequate to be within the detection region of the NMR probe, typically around 4-5 cm.

NMR Instrument Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 MHz spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the entire range of proton signals.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance signal-to-noise.

-

Number of Scans (ns): A larger number of scans, typically ranging from 128 to 1024 or more, is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is common.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

-

Spectral Width (sw): A spectral width of 200-240 ppm is used to encompass all possible carbon signals.

Data Processing

-

Fourier Transformation: The raw free induction decay (FID) signal is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR spectra, the area under each signal is integrated to determine the relative number of protons.

-

Peak Picking: The precise chemical shift of each peak is identified.

Visualization of Structure and Workflow

Graphical representations are essential for a clear understanding of molecular structure and experimental processes. The following diagrams were generated using the Graphviz (DOT language) to illustrate the structure of this compound with atom assignments and the general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: Workflow for NMR analysis from sample preparation to structure confirmation.

An In-Depth Technical Guide to the FTIR and Mass Spectrometry Analysis of Isobutyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of isobutyl heptanoate. This ester, known for its characteristic fruity aroma, serves as a model compound for understanding the principles and practical applications of these powerful analytical methods in academic research, quality control, and the development of pharmaceuticals and flavorings.

Introduction to this compound Analysis

This compound (C₁₁H₂₂O₂) is an organic ester that finds applications in the food and fragrance industries. Its analysis is crucial for purity assessment, identification in complex mixtures, and quality control. FTIR spectroscopy provides rapid identification of functional groups, confirming its ester structure, while mass spectrometry elucidates its molecular weight and fragmentation pattern, offering definitive structural confirmation.

Experimental Protocols

Detailed methodologies for the analysis of this compound using FTIR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are presented below. These protocols are designed to provide a foundation for researchers to develop and validate their own analytical methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of neat this compound is placed directly onto the ATR crystal. For transmission spectroscopy, a thin film of the liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A benchtop FTIR spectrometer equipped with either an ATR accessory or a transmission sample holder.

-

Data Acquisition:

-

A background spectrum is collected to account for atmospheric CO₂ and water vapor.

-

The sample is placed in the instrument, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

-

-

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture, determine its molecular weight, and analyze its fragmentation pattern for structural elucidation.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Parameters:

-

Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.

-

Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is commonly used.

-

Oven Temperature Program: An initial temperature of 50°C is held for 1-2 minutes, then ramped at a rate of 10-20°C/min to a final temperature of 250°C, which is held for several minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or ion trap mass analyzer.

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-300 amu is typically scanned.

-

Data Presentation

The quantitative data obtained from the FTIR and mass spectrometry analysis of this compound are summarized in the tables below for clear comparison and interpretation.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the presence of specific absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960-2870 | C-H stretching | Alkyl groups (-CH₃, -CH₂-) |

| ~1740 | C=O stretching | Ester carbonyl |

| ~1465 | C-H bending | Alkyl groups |

| ~1240 and ~1170 | C-O stretching | Ester linkage |

Mass Spectrometry Data

The mass spectrum of this compound provides key information about its molecular weight and fragmentation.[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 186 | Low | [M]⁺ (Molecular Ion) |

| 113 | High | [CH₃(CH₂)₅CO]⁺ (Acylium ion) |

| 57 | High | [C₄H₉]⁺ (Isobutyl cation) |

| 56 | Very High | [C₄H₈]⁺ (Isobutylene radical cation) |

| 43 | High | [C₃H₇]⁺ (Propyl cation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The combined application of FTIR and mass spectrometry offers a robust and comprehensive approach for the characterization of this compound. FTIR provides a rapid confirmation of the ester functional group, while GC-MS confirms the molecular weight and provides detailed structural information through its characteristic fragmentation pattern. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmaceuticals, and food science for the analysis of this and similar ester compounds.

References

The Natural Occurrence of Isobutyl Heptanoate in Fruits and Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl heptanoate is a volatile organic compound belonging to the ester family, characterized by its fruity and wine-like aroma. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, with a particular focus on fruits. It delves into the biosynthetic pathways responsible for its formation and details the experimental protocols for its extraction, identification, and quantification. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, food science, and drug development who are interested in the characterization and potential applications of this and similar volatile compounds.

Natural Occurrence of this compound

While a significant number of volatile esters have been identified across a wide range of fruits and plants, specific quantitative data for this compound remains limited in publicly available scientific literature. Its presence has been reported in a few specific sources.

Table 1: Documented Natural Occurrence of this compound and its Precursors

| Plant/Fruit/Product | Compound | Observation Type | Reference(s) |

| Quince (Cydonia oblonga) | This compound | Qualitative Identification | Present |

| Brandy | This compound | Qualitative Identification | Present |

| Cognac | This compound | Qualitative Identification | Present |

| Nauclea latifolia Fruit | Heptanoic Acid (precursor) | Quantitative (2.60% of extract) | [1] |

It is important to note that while the presence of this compound has been confirmed in these sources, the exact concentrations in the raw fruit material are not well-documented. The compound is a known flavor component in some alcoholic beverages, which are derived from fruits.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a multi-step process involving precursors from both amino acid and fatty acid metabolism. The final step is an esterification reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

The formation of this compound proceeds via the convergence of two distinct biosynthetic pathways:

-

Formation of Isobutyl Alcohol: Isobutyl alcohol (2-methyl-1-propanol) is derived from the catabolism of the branched-chain amino acid L-leucine. This pathway involves a series of enzymatic reactions including transamination, decarboxylation, and reduction.

-

Formation of Heptanoyl-CoA: Heptanoyl-CoA is derived from fatty acid metabolism. Plants primarily synthesize even-chain fatty acids. The biosynthesis of the odd-chain heptanoic acid is less common but can occur.[2][3][4] Fatty acid synthesis begins with acetyl-CoA and involves a cycle of condensation, reduction, dehydration, and further reduction reactions catalyzed by the fatty acid synthase (FAS) complex.[2][3][4]

The final step in the biosynthesis of this compound is the esterification of isobutyl alcohol with heptanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) . AATs exhibit varying degrees of specificity for their alcohol and acyl-CoA substrates. The presence and specific activity of an AAT that can efficiently utilize both isobutyl alcohol and heptanoyl-CoA are crucial for the synthesis of this compound in a particular plant species.

Biosynthesis of this compound.

Experimental Protocols

The analysis of volatile compounds like this compound in plant matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a sample preparation technique that allows for the extraction and concentration of the analytes. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free method for this purpose.

General Experimental Workflow for the Analysis of this compound

The following diagram illustrates a typical workflow for the analysis of this compound in a fruit sample.

General experimental workflow.

Detailed Protocol for HS-SPME-GC-MS Analysis

This protocol is a representative methodology compiled from various studies on fruit volatile analysis.[5][6] Optimization of specific parameters may be required for different fruit matrices.

3.2.1. Materials and Reagents

-

Fruit Sample: Fresh, ripe fruit, stored appropriately to prevent volatile loss.

-

Internal Standard (IS): A compound not naturally present in the sample, with similar chemical properties to the analyte (e.g., ethyl nonanoate or a deuterated analog of this compound).

-

Sodium Chloride (NaCl): To increase the ionic strength of the sample matrix and enhance the release of volatile compounds.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range volatile analysis.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-5ms or HP-5ms).

-

Heated Agitator/Water Bath: For sample incubation.

3.2.2. Sample Preparation

-

Homogenize a known weight of fresh fruit tissue (e.g., 5 g) in a blender or with a mortar and pestle. To minimize enzymatic reactions that could alter the volatile profile, this step should be performed quickly and at a low temperature.

-

Transfer the homogenate to a headspace vial (e.g., 20 mL).

-

Add a saturated NaCl solution or solid NaCl to the vial to increase the ionic strength.

-

Spike the sample with a known amount of the internal standard.

-

Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.

3.2.3. Headspace Solid-Phase Microextraction (HS-SPME)

-

Place the sealed vial in a heated agitator or water bath set to a specific temperature (e.g., 40-60 °C).

-

Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.

-

Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3.2.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injector:

-

Mode: Splitless

-

Temperature: 250 °C

-

Desorption Time: 2-5 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 5 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3.2.5. Data Analysis

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic standard. The mass spectrum of this compound will show characteristic fragment ions.

-

Quantification: Quantification is typically performed by creating a calibration curve using standard solutions of this compound of known concentrations, each containing the same amount of internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the sample can then be determined from this calibration curve.

Conclusion

This compound is a naturally occurring ester that contributes to the aromatic profile of certain fruits and derived products. While its presence has been qualitatively confirmed in sources like quince, a comprehensive quantitative understanding of its distribution in the plant kingdom is still an area ripe for further investigation. The biosynthetic pathway likely involves the esterification of isobutyl alcohol and heptanoyl-CoA by alcohol acyltransferases. The provided experimental protocol for HS-SPME-GC-MS offers a robust framework for the future quantification of this and other volatile esters in various plant matrices, which will be crucial for applications in food science, agriculture, and the development of natural product-based pharmaceuticals.

References

- 1. GC-MS Identification and Phytochemical Investigation of Bioactive Compounds in Nauclea latifolia Fruit Extract [ajchem-b.com]

- 2. aocs.org [aocs.org]

- 3. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orbi.uliege.be [orbi.uliege.be]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biosynthetic Pathway of Isobutyl Heptanoate in Engineered Organisms

Abstract

This compound, a volatile ester with applications in the flavor, fragrance, and biofuel industries, can be synthesized biologically through the convergence of fatty acid and amino acid metabolic pathways in engineered microorganisms. This technical guide details the constituent biosynthetic pathways, key enzymatic steps, and a proposed methodology for the heterologous production of this compound. The synthesis relies on the generation of two key precursors: isobutanol, derived from the valine biosynthesis pathway, and heptanoyl-CoA, produced via the fatty acid metabolism. These precursors are subsequently condensed by an alcohol acyltransferase to form the final ester product. This document provides a comprehensive overview of the metabolic engineering strategies, quantitative data on precursor production, detailed experimental protocols, and visual diagrams of the involved pathways to aid researchers in the development of microbial cell factories for this compound production.

Introduction

The microbial production of esters offers a sustainable alternative to traditional chemical synthesis, which often relies on petroleum-based feedstocks.[1][2][3] this compound is an ester of interest due to its characteristic fruity aroma and potential as a specialty chemical. Its biosynthesis in a microbial host can be achieved by harnessing and engineering native metabolic pathways to supply the necessary alcohol and acyl-CoA precursors. The final and crucial step is the enzymatic esterification reaction catalyzed by an alcohol acyltransferase (AAT).[1][4][5] This guide focuses on the design and implementation of a synthetic metabolic pathway for this compound production in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a synthetic pathway that requires the convergence of two distinct metabolic routes to generate its precursors, isobutanol and heptanoyl-CoA. A final enzymatic step then condenses these two molecules.

Biosynthesis of Isobutanol

Isobutanol is produced from glucose via glycolysis and the valine biosynthesis pathway.[6][7][8] The pathway can be engineered into common microbial hosts to enhance production. The key steps are as follows:

-

Glycolysis: Glucose is converted to pyruvate.

-

Conversion of Pyruvate to α-Ketoisovalerate: This part of the pathway is derived from the valine biosynthesis pathway.

-

Acetolactate Synthase (AHAS): Two molecules of pyruvate are condensed to form α-acetolactate.

-

Acetohydroxy Acid Isomeroreductase (AHAIR) / Keto-acid Reductoisomerase (KARI): α-Acetolactate is converted to 2,3-dihydroxy-isovalerate. This reaction requires a reducing equivalent, typically NADPH.[7][9]

-

Dihydroxy-acid Dehydratase (DHAD): 2,3-Dihydroxy-isovalerate is dehydrated to form α-ketoisovalerate.[6]

-

-

Conversion of α-Ketoisovalerate to Isobutanol: This is known as the Ehrlich pathway.[8][9]

Caption: Biosynthetic pathway of isobutanol from glucose.

Biosynthesis of Heptanoyl-CoA

Heptanoyl-CoA is a medium-chain acyl-CoA derived from fatty acid metabolism.[10] In prokaryotes and the mitochondria of eukaryotes, it can be generated through the β-oxidation of longer-chain fatty acids.[11] For the purpose of biosynthesis, the reversal of the β-oxidation pathway or the standard fatty acid synthesis (FAS) pathway can be engineered to terminate at a chain length of seven carbons.

The general steps for fatty acid synthesis are:

-

Acetyl-CoA Carboxylase (ACC): Acetyl-CoA is carboxylated to malonyl-CoA.

-

Fatty Acid Synthase (FAS) Complex: A multi-enzyme complex that iteratively elongates the fatty acid chain by two carbons per cycle, using malonyl-CoA as the donor of the two-carbon unit.

-

Chain Termination: The synthesis is typically terminated by a thioesterase, which releases the free fatty acid from the acyl carrier protein (ACP). An engineered thioesterase with specificity for C7 chains would be required to produce heptanoic acid.

-

Activation to Acyl-CoA: The free heptanoic acid is then activated to heptanoyl-CoA by an acyl-CoA synthetase.[12]

Caption: Engineered biosynthetic pathway of heptanoyl-CoA.

Esterification: The Final Step

The final step in the biosynthesis of this compound is the condensation of isobutanol and heptanoyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), also known as an alcohol-O-acyltransferase (ATF).[3][4] These enzymes are known for their broad substrate specificity, making them suitable for the production of a variety of esters.[1][4] A well-characterized example is the ATF1 enzyme from Saccharomyces cerevisiae.[13][14]

Reaction: Isobutanol + Heptanoyl-CoA → this compound + Coenzyme A

Caption: Final esterification step for this compound synthesis.

Quantitative Data on Precursor Production

Table 1: Isobutanol Production in Engineered Escherichia coli

| Strain | Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| JCL260 | Overexpression of ilvIHCD, kivd, and adhA | Glucose | 22 | 0.36 | 0.19 | (Atsumi et al., 2008) |

| JCL260 with in situ removal | Overexpression of ilvIHCD, kivd, and adhA | Glucose | >50 | 0.68 (mol/mol) | ~0.7 | [9][15] |

| ED pathway-dependent strain | Modified ED pathway and isobutanol pathway | Glucose | 15.0 | 0.37 | 0.31 | [16] |

| Cellobiose utilizing strain | Extracellular β-glucosidase, isobutanol pathway | Cellobiose | 7.64 | - | 0.16 | [17] |

Table 2: Isobutanol Production in Engineered Saccharomyces cerevisiae

| Strain | Genetic Modifications | Substrate | Titer (g/L) | Yield (mg/g glucose) | Reference |

| Engineered Strain | Cytosolic relocalization of valine pathway, deletion of competing pathways | Glucose | 0.56 | 13.54 | [8] |

| Engineered Strain | Overexpression of valine pathway genes in cytosol | Glucose | 0.22 | 5.28 | [8] |

| Znf1 overexpression | Overexpression of Znf1 and exogenous genes | Xylose | 1.62 | 16.0 | [18] |

Experimental Protocols

This section outlines a general methodology for the heterologous production of this compound in E. coli.

Strain Construction

-

Host Strain Selection: An E. coli strain deficient in acetate and lactate production (e.g., with deletions in pta-ackA, poxB, and ldhA) is a suitable starting point to maximize carbon flux towards acetyl-CoA.[19]

-

Plasmid Construction:

-

Isobutanol Pathway Plasmid: A high-copy number plasmid (e.g., pTrc99A) is engineered to express the genes for the isobutanol pathway. This includes:

-

ilvI and ilvH from E. coli (encoding AHAS).

-

ilvC from E. coli (encoding KARI).

-

ilvD from E. coli (encoding DHAD).

-

kivd from Lactococcus lactis (encoding KDC).

-

adhA from Lactococcus lactis or yqhD from E. coli (encoding ADH).[9]

-

-

Ester Synthesis Plasmid: A compatible, medium-copy number plasmid (e.g., pACYCDuet) is constructed to express:

-

-

Transformation: The engineered plasmids are transformed into the selected E. coli host strain.

Cultivation and Production

-

Pre-culture: A single colony of the recombinant E. coli is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 37°C with shaking.

-

Production Culture:

-

The overnight pre-culture is used to inoculate a defined production medium (e.g., M9 minimal medium) supplemented with glucose (20 g/L), yeast extract (5 g/L), and appropriate antibiotics.

-

The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8.

-

Protein expression is induced by adding IPTG (e.g., to a final concentration of 0.1 mM).

-

The temperature is lowered to 30°C to improve protein folding and reduce metabolic burden.[15]

-

To prevent evaporation of the volatile ester product, the culture can be overlaid with a layer of an organic solvent like dodecane, which also serves to extract the product from the aqueous phase, reducing potential toxicity.

-

The culture is incubated for 48-72 hours.

-

Product Analysis

-

Extraction: The organic overlay (if used) is collected. If no overlay is used, the culture broth is extracted with a solvent such as ethyl acetate.

-

Quantification: The extracted samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of this compound. A standard curve of pure this compound is used for accurate quantification.

Caption: General experimental workflow for this compound production.

Conclusion and Future Perspectives

The biosynthesis of this compound is a feasible endeavor through the application of synthetic biology and metabolic engineering principles. By combining the well-established isobutanol production pathway with an engineered fatty acid synthesis pathway and a suitable alcohol acyltransferase, microbial hosts can be programmed to produce this target ester. Key challenges remain in optimizing the metabolic flux towards both precursors simultaneously and in identifying or engineering enzymes with high specificity and efficiency. Future work should focus on:

-

Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of KDC, ADH, and AAT enzymes.

-

Pathway Balancing: Fine-tuning the expression levels of the genes in both the isobutanol and heptanoyl-CoA pathways to ensure a balanced supply of precursors.

-

Host Strain Optimization: Further engineering of the host's central metabolism to increase the availability of pyruvate and acetyl-CoA.

-

Process Optimization: Developing fed-batch fermentation strategies and in situ product removal techniques to enhance titers and productivity.

This guide provides a foundational framework for researchers to embark on the development of microbial platforms for the sustainable production of this compound and other valuable esters.

References

- 1. biorxiv.org [biorxiv.org]

- 2. escholarship.org [escholarship.org]

- 3. Expanding ester biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biorefinery: The Production of Isobutanol from Biomass Feedstocks [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Improving isobutanol production with the yeast Saccharomyces cerevisiae by successively blocking competing metabolic pathways as well as ethanol and glycerol formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current knowledge on isobutanol production with Escherichia coli, Bacillus subtilis and Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heptanoyl-CoA | C28H48N7O17P3S | CID 11966235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Beta oxidation - Wikipedia [en.wikipedia.org]

- 12. Human Metabolome Database: Showing metabocard for Heptanoyl-CoA (HMDB0012969) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. High-flux isobutanol production using engineered Escherichia coli: a bioreactor study with in situ product removal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. Isobutanol production from cellobiose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Increased production of isobutanol from xylose through metabolic engineering of Saccharomyces cerevisiae overexpressing transcription factor Znf1 and exogenous genes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. openscholar.uga.edu [openscholar.uga.edu]

An In-depth Technical Guide on the Physical Properties of Isobutyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key physical properties of isobutyl heptanoate, a fatty acid ester. The information is presented to be a valuable resource for laboratory and development work, with a focus on its boiling point and density.

Core Physical Properties

This compound, also known as 2-methylpropyl heptanoate, is a colorless liquid.[1][2][3] It is characterized by a green, fruity, and herbal odor.[3] This ester is soluble in most organic solvents but insoluble in water.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 208-209 °C | @ 760 mmHg (Atmospheric Pressure) |

| 95-97 °C | @ 12 mmHg | |

| Density | 0.87 g/cm³ | Not specified |

| 0.8593 g/cm³ | @ 20 °C | |

| 0.8593 g/cm³ | @ 25 °C | |

| Molecular Weight | 186.29 g/mol | |

| Flash Point | 82.9 °C (181 °F) | Closed Cup |

Experimental Protocols: Determination of Physical Properties

1. Boiling Point Determination (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small amount of liquid is the Thiele tube method.

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, rubber band, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small sample of this compound (approximately 0.5 mL) is placed in the small test tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the sample.[6]

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Heating is discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid sample begins to enter the capillary tube.[6][7]

-

2. Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific volume.

-

Apparatus: Pycnometer, analytical balance, thermostatically controlled water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with distilled water of a known temperature and its mass is measured. The density of water at this temperature is known.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The mass of the pycnometer filled with this compound is measured.

-

The density of the this compound is calculated using the formula: Density = (mass of this compound / mass of water) * density of water

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the boiling point and density of a liquid ester like this compound.

Caption: Workflow for Determining Boiling Point and Density.

References

- 1. This compound | C11H22O2 | CID 24516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iso-Butyl-heptanoate | CAS 7779-80-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. parchem.com [parchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound, 7779-80-8 [thegoodscentscompany.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to the Solubility of Isobutyl Heptanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyl heptanoate, a key fragrance and flavoring agent, in various organic solvents. Understanding the solubility of this ester is crucial for its application in product formulation, purification processes, and as a non-polar medium in chemical synthesis. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Introduction to this compound

This compound (C₁₁H₂₂O₂) is a colorless liquid with a characteristic fruity, green, and herbal aroma.[1] It is widely used in the food and fragrance industries. Its chemical structure, consisting of a heptanoate chain and an isobutyl group, imparts a predominantly non-polar character, which dictates its solubility in various media.

Chemical Structure:

Solubility Profile of this compound

Table 1: Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvent | Polarity | Predicted Solubility | Estimated Quantitative Solubility (at 25°C) |

| Alcohols | Ethanol | Polar | Soluble[6] | > 100 g/L |

| Methanol | Polar | Soluble | > 100 g/L | |

| Isobutanol | Moderately Polar | Miscible | Fully Miscible | |

| Ketones | Acetone | Polar | Soluble | > 100 g/L |

| Ethers | Diethyl Ether | Non-polar | Miscible | Fully Miscible |

| Hydrocarbons | Hexane | Non-polar | Miscible | Fully Miscible |

| Toluene | Non-polar | Miscible | Fully Miscible | |

| Esters | Ethyl Acetate | Moderately Polar | Miscible | Fully Miscible |

| Halogenated Solvents | Dichloromethane | Moderately Polar | Soluble | > 100 g/L |

| Aqueous Solvents | Water | Highly Polar | Insoluble | ~12.56 mg/L (estimated)[6] |

Disclaimer: The quantitative solubility values are estimates based on the physicochemical properties of this compound and the general solubility behavior of similar esters. For precise applications, experimental determination is recommended.

Theoretical Prediction of Solubility

For a more quantitative prediction of solubility, thermodynamic models such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model can be employed.[2][7][8][9][10] UNIFAC is a group-contribution method that estimates the activity coefficients of components in a mixture based on their functional groups. The solubility of a solute in a solvent can then be calculated from the activity coefficient. This model is particularly useful when experimental data is unavailable.[7][9]

The UNIFAC model considers molecular interactions based on the functional groups present in the molecules of the mixture.[10] For this compound in an organic solvent, the relevant functional groups would include -CH₃, -CH₂-, -COO-, and the specific groups of the solvent molecule.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Calibrated volumetric flasks and pipettes

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate phase of the solute indicates that the solution is saturated.

-

Place the vial in a thermostatically controlled bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Turn off the stirrer and allow the mixture to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved phase to separate.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any undissolved solute.

-

Transfer the collected sample into a pre-weighed volumetric flask and record the exact weight of the sample.

-

Dilute the sample with the pure solvent to a known volume to bring the concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the prepared sample solution using a suitable analytical method, such as gas chromatography with a flame ionization detector (GC-FID).

-

Construct a calibration curve by plotting the instrument response against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

-

Visualizing the Solubility Assessment Workflow

The following diagram illustrates the logical workflow for assessing the solubility of an ester like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 3. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H22O2 | CID 24516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. This compound, 7779-80-8 [thegoodscentscompany.com]

- 7. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]

- 10. UNIFAC - Wikipedia [en.wikipedia.org]

isobutyl heptanoate safety data sheet and handling precautions

An In-depth Technical Guide to Isobutyl Heptanoate: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 7779-80-8). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a green, fruity, and herbal odor.[1][2][3] It is used as a flavoring and perfuming agent.[2][3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | [1][2] |

| Molecular Weight | 186.33 g/mol | [1] |

| CAS Number | 7779-80-8 | [1][2][4] |

| Appearance | Colorless clear liquid | [1][3] |

| Odor | Green, herbal, fruity | [1][3] |

| Density | 0.87 g/cm³ | [1] |

| Specific Gravity | 0.8593 @ 25 °C | [3] |

| Boiling Point | 208 °C at 760 mmHg; 95-97 °C at 12 mmHg | [1][3][4] |

| Flash Point | 82.22 °C - 82.9 °C (closed cup) | [1] |

| Vapor Pressure | 0.219 mmHg @ 25 °C (estimated) | [3][5] |

| Solubility | Soluble in most organic solvents; Insoluble in water | [1][3] |

Safety and Hazard Information

The safety profile of this compound indicates it is a skin irritant.[1] When heated to decomposition, it may emit acrid smoke and fumes.[1]

GHS Classification

According to the information available from the European Chemicals Agency (ECHA), this compound is reported as not meeting the criteria for GHS hazard classification.[2] Another source also indicates no GHS classification was found.[3]

Toxicological Data

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2] One study on human experience with a 2% solution showed no irritation or sensitization.[3] However, it is generally listed as a skin irritant.[1]

| Parameter | Result | Source |

| GHS Hazard Classification | Not Classified | [2] |

| Skin Irritation | Skin irritant | [1] |

| Human Experience (2% solution) | No irritation or sensitization | [3] |

| JECFA Evaluation | No safety concern at current intake levels as a flavouring agent | [2] |

| Storage Class | 10 - Combustible liquids | |

| WGK (Water Hazard Class) | WGK 2 |

Handling and Storage Precautions

Proper handling and storage are crucial to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with chemical-impermeable gloves that have been inspected prior to use.[6][7]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]

Safe Handling Procedures

-

Handle in a well-ventilated place.[6]

-

Avoid breathing mist, gas, or vapors.[6]

-

Use non-sparking tools.[6]

-

Prevent fire caused by electrostatic discharge.[6]

-

Ensure eyewash stations and safety showers are close to the workstation.[7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

Keep away from heat, sparks, open flames, and hot surfaces.[7][8]

-

Incompatible materials to avoid are acids, water, strong oxidizing agents, alcohols, and carbon dioxide.[7][8]

Emergency Procedures

First Aid Measures

-

After Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9]

-

After Skin Contact : Wash off with soap and plenty of water.

-

After Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Advice for Firefighters : Wear self-contained breathing apparatus for firefighting if necessary.[6][7]

Accidental Release Measures

-

Personal Precautions : Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[6]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up : Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.[6]

Experimental Protocols

Detailed experimental protocols for determining the safety data of this compound are not available in the public domain. However, standardized methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed.

-

Flash Point Determination : The flash point is generally determined using a closed-cup method, such as the Pensky-Martens closed-cup tester (OECD Guideline 102).